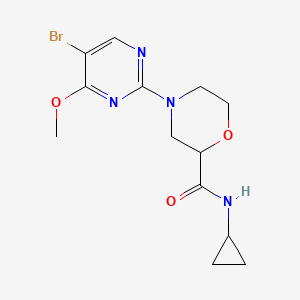
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 4-position of the pyrimidine ring. Additionally, it contains a cyclopropylmorpholine moiety attached to the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps:
Synthesis of 5-bromo-4-methoxypyrimidin-2-amine: This intermediate can be prepared by bromination of 4-methoxypyrimidine followed by amination.
Formation of the carboxamide linkage: The 5-bromo-4-methoxypyrimidin-2-amine is then reacted with cyclopropylmorpholine-2-carboxylic acid under appropriate coupling conditions to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group and other functional groups can participate in oxidation or reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-methoxypyrimidin-2-amine: Shares the pyrimidine core with bromine and methoxy substituents.
N-cyclopropylmorpholine-2-carboxamide: Contains the cyclopropylmorpholine moiety.
Uniqueness
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the combination of the pyrimidine core with the cyclopropylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17BrN4O3 |
|---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
4-(5-bromo-4-methoxypyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C13H17BrN4O3/c1-20-12-9(14)6-15-13(17-12)18-4-5-21-10(7-18)11(19)16-8-2-3-8/h6,8,10H,2-5,7H2,1H3,(H,16,19) |
InChI Key |
KORBBSCPWUEVTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















